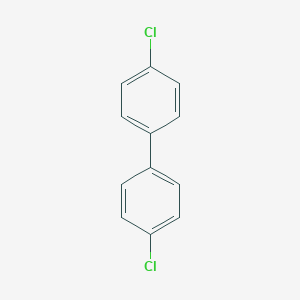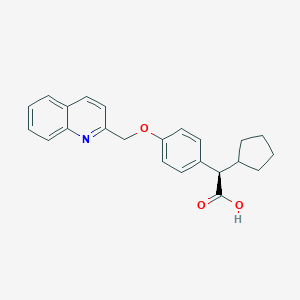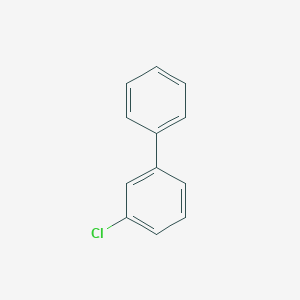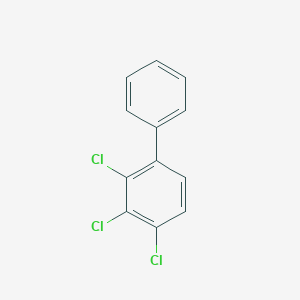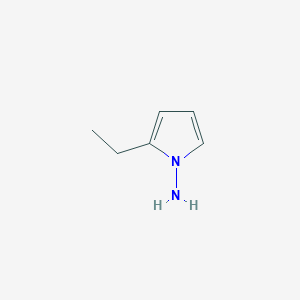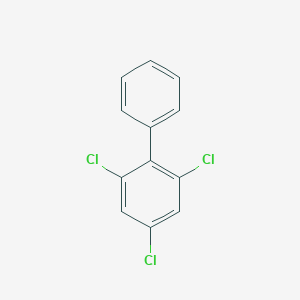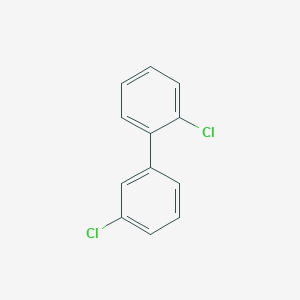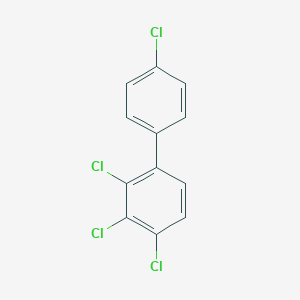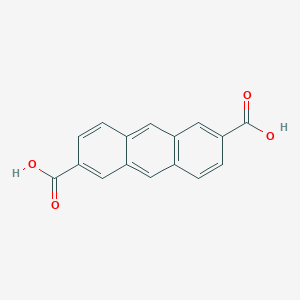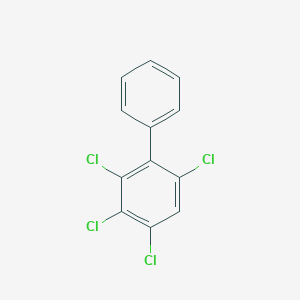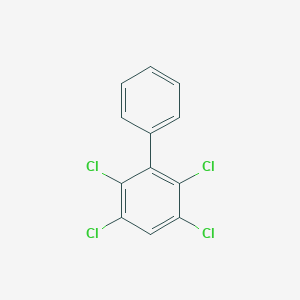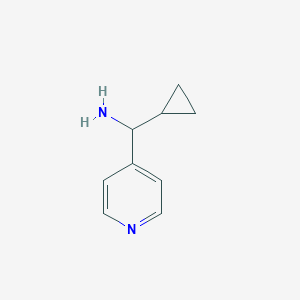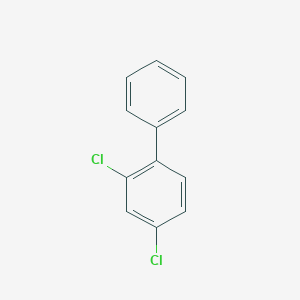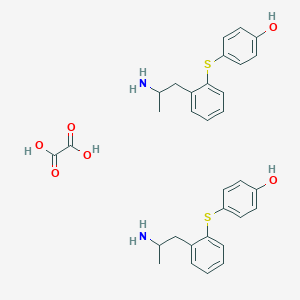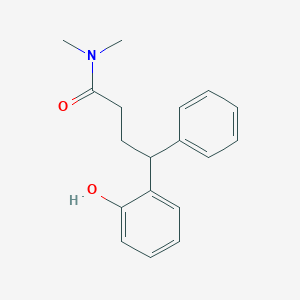
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is a chemical compound that is commonly known as 2-Phenyl-γ-butyrolactone (PBL). PBL is a lactone that is structurally similar to gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL). PBL has been used in various scientific research studies for its potential effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity. Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is thought to enhance GABAergic transmission, leading to sedative and anxiolytic effects.
Biochemische Und Physiologische Effekte
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal studies. It has also been shown to enhance cognitive function and memory in rats. Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- in lab experiments is that it has a relatively low toxicity compared to other GABAergic drugs. This makes it a safer option for studying the GABA system in the brain. However, Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is also known to be unstable in acidic conditions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl-. One area of interest is its potential use in treating anxiety and depression. Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been shown to have anxiolytic effects in animal studies, and further research could explore its potential as a therapeutic agent for these disorders. Another area of interest is its potential use in enhancing cognitive function and memory. Further research could explore the mechanisms underlying these effects and investigate its potential use in treating cognitive disorders such as dementia and Alzheimer's disease.
Conclusion:
In conclusion, Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is a chemical compound that has been studied for its potential effects on the central nervous system. It has been shown to have sedative, anxiolytic, and anticonvulsant effects, and has potential applications in treating neurological disorders and enhancing cognitive function. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- can be synthesized through a multistep process starting with the reaction of benzeneacetonitrile and ethyl chloroacetate. The intermediate product is then reacted with hydroxylamine hydrochloride to form the oxime. This is followed by a Beckmann rearrangement to form the lactam. Finally, the lactam is reduced with lithium aluminum hydride to produce Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl-.
Wissenschaftliche Forschungsanwendungen
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. It has also been studied for its potential use as a sedative and anesthetic agent. Additionally, Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been studied for its potential use in enhancing cognitive function and memory.
Eigenschaften
CAS-Nummer |
129841-21-0 |
|---|---|
Produktname |
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- |
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-(2-hydroxyphenyl)-N,N-dimethyl-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-19(2)18(21)13-12-15(14-8-4-3-5-9-14)16-10-6-7-11-17(16)20/h3-11,15,20H,12-13H2,1-2H3 |
InChI-Schlüssel |
ARJUZTGRDUFUEL-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCC(C1=CC=CC=C1)C2=CC=CC=C2O |
Kanonische SMILES |
CN(C)C(=O)CCC(C1=CC=CC=C1)C2=CC=CC=C2O |
Synonyme |
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



